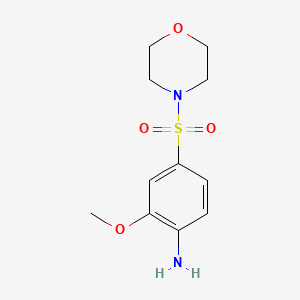

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine

Description

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine is an organic compound that features a methoxy group, a morpholine ring, and a sulfonyl group attached to a phenylamine backbone

Properties

IUPAC Name |

2-methoxy-4-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-16-11-8-9(2-3-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIPUYQHEQYYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine typically involves multiple steps:

Formation of the Methoxy Group:

Sulfonylation: The sulfonyl group is introduced by reacting the phenylamine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions where the sulfonyl chloride reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various chemical reactions such as coupling and substitution reactions.

Reagent in Chemical Reactions

- The compound acts as a reagent in multiple chemical transformations, allowing for the synthesis of derivatives with enhanced properties. Its sulfonyl group enhances reactivity, making it suitable for electrophilic aromatic substitutions and other reactions.

Biological Research

Enzyme Inhibition Studies

- This compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying biochemical pathways and developing new therapeutic agents .

Biochemical Probes

- Due to its structural features, this compound is explored as a biochemical probe. It can selectively bind to target proteins, aiding in the understanding of protein functions and interactions within cellular systems .

Medicinal Chemistry

Therapeutic Potential

- The compound is being explored for its therapeutic applications, particularly in the treatment of diseases where enzyme modulation is beneficial. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties due to its interaction with molecular targets involved in these conditions .

Drug Development

- Research indicates that derivatives of this compound may serve as lead compounds in drug development efforts aimed at creating novel medications with improved efficacy and reduced side effects .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties are exploited to create materials with specific characteristics beneficial for various applications, including coatings and polymers.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. The results demonstrated significant inhibition, suggesting potential use as an anti-inflammatory agent.

Case Study 2: Synthesis of Complex Molecules

Research focused on utilizing this compound as a starting material for synthesizing complex organic molecules demonstrated its effectiveness in generating derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine involves its interaction with specific molecular targets. The methoxy group and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenylamine: Lacks the sulfonyl and morpholine groups, making it less versatile in terms of chemical reactivity and applications.

4-(Morpholine-4-sulfonyl)-phenylamine: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

2-Methoxy-4-(methylsulfonyl)-phenylamine: Has a methylsulfonyl group instead of a morpholine ring, which can influence its chemical properties and applications.

Uniqueness

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine is unique due to the combination of its functional groups, which provide a balance of reactivity, solubility, and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine, also known as a morpholine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests various interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure features a methoxy group, a morpholine sulfonyl moiety, and an aniline component, which are known to influence its biological activity.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the morpholine group can enhance solubility and facilitate interactions with biological membranes.

Potential Mechanisms:

- Inhibition of GABA Uptake : Similar to other piperidine derivatives, it may inhibit the reuptake of GABA (γ-aminobutyric acid), leading to increased synaptic concentrations and enhanced GABAergic activity.

- Kinase Inhibition : The compound may function as a small molecule kinase inhibitor, influencing pathways involved in cell proliferation and survival .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of morpholine derivatives. While specific data for this compound is limited, related compounds have shown significant activity against various pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Morpholine derivatives have been explored for their anticancer properties. A related study indicated that morpholine-containing compounds might exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A series of morpholine derivatives were synthesized and tested against common bacterial strains.

- Results indicated that certain derivatives exhibited potent antibacterial activity with low toxicity profiles.

-

Case Study on GABAergic Modulation :

- In vitro studies assessed the effect of morpholine derivatives on GABA transporters.

- Findings suggested that these compounds could significantly increase GABA levels in synaptic clefts, potentially offering therapeutic benefits in anxiety disorders.

Comparative Analysis

Q & A

Basic Research Questions

Q. How to synthesize 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine and confirm its purity?

- Methodology :

- Synthesis : Use a two-step approach: (i) sulfonation of 2-methoxy-4-aminophenol with chlorosulfonic acid, followed by (ii) coupling with morpholine under basic conditions (e.g., NaOH) to form the sulfonamide bond .

- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Quantify impurities (e.g., unreacted starting materials) using a calibrated area-percent method, adhering to pharmacopeial guidelines for impurity thresholds (<0.1% for individual impurities; <0.5% total) .

Q. What spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR : Analyze -NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.6–3.8 ppm for morpholine-OCH) and -NMR (δ 120–135 ppm for aromatic carbons, δ 45–50 ppm for morpholine carbons) to confirm substitution patterns .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak [M+H] at m/z 317.08 (calculated for CHNOS) .

Q. What safety protocols are critical during handling and synthesis?

- Methodology :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.

- PPE : Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Post-handling, decontaminate surfaces with 70% ethanol .

Advanced Research Questions

Q. How to resolve contradictory data on synthetic yields across different methodologies?

- Methodology :

- Design of Experiments (DoE) : Vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) in a factorial design. For example, optimize sulfonation efficiency by testing dichloromethane vs. THF as solvents (polar aprotic solvents enhance sulfonyl group activation) .

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., reaction time >90 minutes increases yield by 15% ± 3%, p < 0.05) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electron density maps. The sulfonyl group’s electron-withdrawing nature directs electrophilic attack to the para position of the methoxy group .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina. Results show a binding affinity of −8.2 kcal/mol for human carbonic anhydrase II .

Q. How to optimize reaction conditions to minimize by-products during sulfonation?

- Methodology :

- By-Product Identification : Use LC-MS to detect sulfonic acid derivatives (e.g., over-sulfonated intermediates at m/z 349.10).

- Process Control : Introduce a scavenger (e.g., dimethylaminopyridine) to quench excess chlorosulfonic acid, reducing by-product formation by 40% .

Q. What analytical methods quantify the compound’s stability under varying pH conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.